molecular formula C19H20ClN3O2S B4612441 3-chloro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide

3-chloro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B4612441
M. Wt: 389.9 g/mol
InChI Key: MFQCQKOKMZSXLP-UHFFFAOYSA-N
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Description

3-chloro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is a useful research compound. Its molecular formula is C19H20ClN3O2S and its molecular weight is 389.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.0964758 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

3-chloro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide and its derivatives are primarily researched for their synthesis methods and biological activities. These compounds have been synthesized through various chemical reactions, showing significant potential as antibacterial and antifungal agents. The research on heterocyclic synthesis with thiophene-2-carboxamide indicates the capability of synthesized compounds to act as antibiotics against both Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antibiotic and antibacterial drugs (G. Ahmed, 2007).

Antimicrobial Properties

Further studies have delved into the antimicrobial properties of these compounds, particularly focusing on their behavior towards nitrogen nucleophiles. The synthesis of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives, for example, showcases a variety of 3-substituted quinazolinones with confirmed structures via spectral data. These synthesized compounds have undergone screening for antibacterial and antifungal activity, indicating their potential in treating microbial infections (G. Naganagowda & A. Petsom, 2011).

Structural Characterization

Structural characterization and synthesis techniques also play a significant role in understanding these compounds. Studies involving N-{[(4-bromophenyl)amino]carbonothioyl}benzamide have focused on its synthesis, spectral characterization (IR, NMR, mass spectrometry), and crystal structure analysis. Such research provides detailed insights into the molecular structure, offering a basis for further investigations into its applications (S. Saeed et al., 2010).

Potential in Gastrointestinal Motility

Another area of research explores the design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists. These studies aim to identify compounds with favorable pharmacological profiles for enhancing gastrointestinal motility. While some compounds showed low bioavailability, modifications to their molecular structure have led to improved intestinal absorption rates, presenting a path toward developing effective treatments for gastrointestinal disorders (S. Sonda et al., 2003).

Chemical Synthesis and Biological Evaluation

The chemical synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation highlights the efficiency of novel synthesis methods. These derivatives have been subjected to reactions with various nucleophiles, leading to the creation of carboxamide and benzamide derivatives with potential biological applications (A. A. Abdalha et al., 2011).

Properties

IUPAC Name

3-chloro-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S/c1-2-3-10-17(24)21-15-8-5-9-16(12-15)22-19(26)23-18(25)13-6-4-7-14(20)11-13/h4-9,11-12H,2-3,10H2,1H3,(H,21,24)(H2,22,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQCQKOKMZSXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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